molecular formula C27H29NO2 B11601166 2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11601166
M. Wt: 399.5 g/mol
InChI Key: JWTZNPDJPKLYSV-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (hereafter referred to as the target compound) is a synthetic small molecule featuring a 3,4-dihydroquinoline core substituted with a 4-methoxyphenylacetyl group. The dihydroquinoline moiety is further modified with 2,2,4-trimethyl and 4-phenyl groups, which confer steric bulk and influence electronic properties.

However, its pharmacological profile remains underexplored in the literature provided.

Properties

Molecular Formula

C27H29NO2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C27H29NO2/c1-26(2)19-27(3,21-10-6-5-7-11-21)23-12-8-9-13-24(23)28(26)25(29)18-20-14-16-22(30-4)17-15-20/h5-17H,18-19H2,1-4H3

InChI Key

JWTZNPDJPKLYSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)OC)(C)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone , also referred to as (4-methoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone , has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the compound's structure, properties, and biological activities based on various research findings.

The molecular formula of the compound is C26H27NO2C_{26}H_{27}NO_{2} with a molecular weight of 385.51 g/mol . The compound features a complex structure that includes a methoxy group and a quinoline moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC26H27NO2
Molecular Weight385.51 g/mol
LogP5.4968
Polar Surface Area21.5963 Ų
Hydrogen Bond Acceptors3

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown activity against various cancer cell lines. In vitro studies demonstrated that certain quinoline derivatives can inhibit cell proliferation in human breast cancer cells with IC50 values ranging from 27.3 µM to 43.4 µM .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activity. Studies have shown that compounds with similar structural features can inhibit the growth of bacteria and fungi. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with quinoline-based compounds. These compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study on a series of quinoline derivatives reported one compound exhibiting an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .
  • Antimicrobial Activity : Research highlighted that certain methoxy-substituted quinolines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
  • Neuroprotective Action : Inhibitory effects on AChE were observed in several synthesized quinoline-based compounds, indicating their potential role in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural elements include:

  • 2,2,4-Trimethyl and 4-phenyl groups : Enhance lipophilicity and steric hindrance.
Table 1: Structural Comparison with Analogs
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Biological Activity (If Reported) Reference
Target Compound 3,4-Dihydroquinoline 2,2,4-Trimethyl, 4-phenyl, 4-methoxyphenylacetyl C29H31NO2 425.57 Not reported Inferred
AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone) 3,4-Dihydroquinoline 2,2,4-Trimethyl, 4-phenyl, pyrimidin-2-ylthio C24H26N4OS 418.55 Prostate cancer treatment (preclinical)
CAS 352660-39-0 3,4-Dihydroquinoline 2,2,4-Trimethyl, 4-phenyl, 4-methylpiperidin-1-yl C26H33ClN2O 425.01 Not reported
Ononetin (1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone) Acetophenone 2,4-Dihydroxyphenyl, 4-methoxyphenyl C15H14O4 258.27 Antioxidant, anti-inflammatory
STK105864 (Thiadiazole-linked analog) 3,4-Dihydroquinoline + thiadiazole 2,2,4-Trimethyl, 4-phenyl, thioxo-thiadiazole-sulfanyl C29H28N4OS2 517.74 Not reported
Key Observations:

The thiadiazole-sulfanyl group in STK105864 increases molecular weight and polar surface area, which may affect bioavailability .

Ononetin’s phenolic hydroxyl groups contribute to antioxidant properties, whereas methoxy groups in the target compound may reduce metabolic instability .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound AR54 CAS 352660-39-0 Ononetin
LogP ~5.2 (predicted) 4.1 4.8 2.5
Water Solubility Low Moderate Low High
Hydrogen Bond Donors 0 1 0 2
Polar Surface Area 45 Ų 78 Ų 40 Ų 67 Ų
Functional Insights:
  • The target compound’s high LogP (predicted) and low solubility suggest challenges in formulation, necessitating prodrug strategies or nanocarrier systems.
  • Ononetin’s higher solubility and antioxidant activity highlight the trade-off between lipophilicity and bioavailability .

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